molecular formula C20H23ClN4O2 B2590745 2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one CAS No. 2034425-09-5

2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

Cat. No. B2590745
CAS RN: 2034425-09-5
M. Wt: 386.88
InChI Key: VTJSUPONILDGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound's structure allows for its utilization in synthesizing various derivatives with potential biological activities. For instance, novel 1,2,4-triazole derivatives have been synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones. These compounds, including those linked via piperazine, have been screened for their antimicrobial activities, showing moderate to good effectiveness against microorganisms (Bektaş et al., 2007). Similarly, derivatives linked via piperazine have been evaluated for their antibacterial and cytotoxic activities, with some showing promising results against bacterial strains and cell lines (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Activities

The compound and its derivatives have been explored for antimicrobial and antifungal properties. A series of amide derivatives of quinolone, incorporating piperazine, displayed antibacterial activity against various strains, including S. aureus, E. coli, and P. aeruginosa, showcasing the compound's role in developing new antimicrobials (Patel et al., 2007).

Pharmacological Evaluation

Pharmacological evaluations of derivatives have highlighted their potential in addressing various health conditions. For example, compounds derived from the structural framework of the compound have been tested for their anti-proliferative activities against cancer cell lines, indicating a pathway for developing new cancer therapeutics (Parveen et al., 2017).

Molecular Docking and SAR Analysis

Molecular docking and structure-activity relationship (SAR) analyses have been conducted on derivatives to understand their interaction with biological targets, such as the estrogen receptor, providing insights into designing more effective and selective therapeutic agents (Parveen et al., 2017).

properties

IUPAC Name

2-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-14-2-5-16(21)12-18(14)23-8-10-24(11-9-23)20(27)13-25-19(26)7-6-17(22-25)15-3-4-15/h2,5-7,12,15H,3-4,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJSUPONILDGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

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